Magnesium nonafluorobutanesulfonate

Description

The exact mass of the compound Magnesium nonafluorobutanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Magnesium nonafluorobutanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium nonafluorobutanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380878 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507453-86-3 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | magnesium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Nonafluorobutanesulfonate

Introduction

Magnesium nonafluorobutanesulfonate, with the chemical formula Mg(C₄F₉SO₃)₂, is a magnesium salt of nonafluorobutanesulfonic acid. This compound belongs to the family of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high thermal and chemical stability due to the strong carbon-fluorine bonds.[1] Such properties make metal salts of perfluorinated sulfonic acids attractive for various industrial and research applications, including as catalysts, electrolytes, and surface-active agents.[2][3] In the pharmaceutical and drug development sectors, understanding the physicochemical properties of such salts is paramount for formulation, stability, and delivery.[4] Magnesium, as a biologically relevant cation, plays numerous crucial roles in physiological processes, making its salts of particular interest.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of magnesium nonafluorobutanesulfonate. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols for characterization.

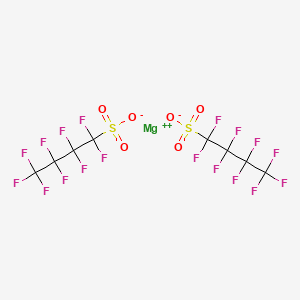

Chemical Structure and Basic Information

Magnesium nonafluorobutanesulfonate is an ionic compound formed from one magnesium cation (Mg²⁺) and two nonafluorobutanesulfonate anions (C₄F₉SO₃⁻).

| Property | Value | Source |

| Chemical Formula | C₈F₁₈MgO₆S₂ | [7] |

| Molecular Weight | 622.5 g/mol | [7] |

| CAS Number | 507453-86-3 | [7] |

The nonafluorobutanesulfonate anion, also known as nonaflate, possesses a four-carbon perfluorinated chain, which imparts significant hydrophobicity, while the sulfonate head group is hydrophilic. This amphiphilic nature is a key determinant of its surface activity and interaction with various solvents.

Solubility

Qualitative Solubility Profile

Based on the properties of the nonafluorobutanesulfonate anion and the magnesium cation, a general solubility profile can be anticipated:

-

Water: Likely to exhibit some solubility in water due to the ionic nature of the salt. The parent acid, nonafluorobutanesulfonic acid, is soluble in water.[8] However, the long perfluorinated chains of the anion may limit high solubility.

-

Polar Organic Solvents (e.g., alcohols, acetone): Expected to have moderate to good solubility, facilitated by ion-dipole interactions.

-

Nonpolar Organic Solvents (e.g., alkanes): Likely to have very low solubility due to the ionic nature of the compound.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of magnesium nonafluorobutanesulfonate involves the equilibrium solubility method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of magnesium nonafluorobutanesulfonate to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a series of sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

-

Quantification:

-

Dilute the collected supernatant with an appropriate solvent.

-

Analyze the concentration of the dissolved salt using a suitable analytical technique. Given the lack of a chromophore, techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify magnesium or liquid chromatography-mass spectrometry (LC-MS) to quantify the nonafluorobutanesulfonate anion are recommended.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L from the measured concentration and the dilution factor.

-

Caption: Workflow for Equilibrium Solubility Determination.

Thermal Properties

The thermal stability of a compound is crucial for determining appropriate storage conditions, manufacturing processes (e.g., drying, milling), and assessing its shelf life. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate the thermal properties of materials.[9]

Expected Thermal Behavior

-

Melting Point: As an ionic salt, magnesium nonafluorobutanesulfonate is expected to be a solid at room temperature with a relatively high melting point. For comparison, pure magnesium melts at 650°C.[10][11] The melting point of the salt will be influenced by the lattice energy of its crystal structure.

-

Decomposition: Perfluoroalkanesulfonic acids and their salts are known for their high thermal stability.[12] Decomposition is likely to occur at elevated temperatures, potentially involving the breakdown of the sulfonate group and the perfluorinated carbon chain.

Experimental Protocol for Thermal Analysis

Instrumentation: Simultaneous Thermal Analyzer (STA) combining DSC and TGA.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the magnesium nonafluorobutanesulfonate sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA Curve: The TGA curve will show the percentage of weight loss as a function of temperature. Any significant weight loss indicates decomposition.

-

DSC Curve: The DSC curve will show the heat flow to or from the sample. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition or other phase transitions. The onset of the melting peak is taken as the melting point.

-

Caption: Workflow for Thermal Analysis using STA (TGA/DSC).

Crystallinity and Polymorphism

The solid-state properties of a pharmaceutical compound, including its crystal structure and the potential for polymorphism, can significantly impact its stability, solubility, and bioavailability. X-ray Powder Diffraction (XRPD) is the primary technique for characterizing the crystalline nature of materials.[13][14]

Expected Crystalline Properties

Magnesium nonafluorobutanesulfonate is expected to be a crystalline solid. However, the specific crystal system and the potential for different polymorphic forms are unknown without experimental data. The presence of hydrates is also a possibility, which can be investigated by a combination of TGA and XRPD.[15]

Experimental Protocol for X-ray Powder Diffraction (XRPD)

Instrumentation: X-ray Powder Diffractometer

Step-by-Step Methodology:

-

Sample Preparation:

-

Gently grind a small amount of the magnesium nonafluorobutanesulfonate sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).

-

Scan a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity versus 2θ) will show a series of peaks if the material is crystalline. The positions and relative intensities of these peaks are characteristic of the crystal structure.

-

An amorphous material will produce a broad halo instead of sharp peaks.

-

The diffraction pattern can be used for phase identification by comparing it to databases of known crystal structures.

-

Caption: Workflow for X-ray Powder Diffraction (XRPD) Analysis.

Acidity/Basicity (pKa of the Conjugate Acid)

The pKa of the conjugate acid (nonafluorobutanesulfonic acid) is a key parameter that influences the behavior of the salt in solution, particularly its interaction with biological systems and its pH-dependent solubility.

pKa of Nonafluorobutanesulfonic Acid

Nonafluorobutanesulfonic acid is a very strong acid due to the strong electron-withdrawing effect of the nine fluorine atoms.[12] This high acidity means that the nonafluorobutanesulfonate anion is a very weak base. The predicted pKa of nonafluorobutanesulfonic acid is approximately -3.57.[8] This extremely low pKa indicates that the acid will be fully deprotonated and exist as the nonafluorobutanesulfonate anion over the entire physiological pH range.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of magnesium nonafluorobutanesulfonate, grounded in the established characteristics of its constituent ions and the broader family of perfluorinated compounds. While specific experimental data for this particular salt remains limited in publicly accessible literature, this guide offers robust, field-proven experimental protocols for its comprehensive characterization. The methodologies for determining solubility, thermal stability, and crystallinity outlined herein provide a solid framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding of these properties is a critical prerequisite for the successful development of any formulation containing this and similar novel compounds.

References

-

Perfluorobutanesulfonic acid - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

EFTOP EF-41 Nonafluorobutanesulfonic acid | Mitsubishi Materials Electronic Chemicals Co., Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

-

Thermodynamic Properties of Molten Salts Measured by DSC - INIS-IAEA. (n.d.). Retrieved February 15, 2026, from [Link]

-

Differential Scanning Calorimetry Investigation of the Effect of Salts on Aqueous Solution Properties of an Amphiphilic Block Copolymer (Poloxamer) | Langmuir - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

Determining Solubility of an Unknown Salt at Various Temperatures - COPYRIGHT FOUNTAINHEAD PRESS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Infrared, X-Ray Diffraction Studies and Thermogravimetric Behaviour of Magnesium Myristate and Magnesium Palmitate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Determination of the solubility of inorganic salts by headspace gas chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

-

Precision of Property Measurements with Reference Molten Salts - Argonne Scientific Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubility Experiment | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

-

Differential scanning calorimetry (DSC) traces of the salts and SPEs:... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - Frontiers. (n.d.). Retrieved February 15, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fourier-transform infrared and X-ray diffraction analyses of the hydration reaction of pure magnesium oxide and chemically modified magnesium oxide - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

-

XRD pattern of magnesium chloride salt | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Investigation of Alkali Salts with the STA 449 F5 Jupiter - NETZSCH Analyzing & Testing. (n.d.). Retrieved February 15, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved February 15, 2026, from [Link]

-

Crystal structure and compressibility of magnesium chloride heptahydrate found under high pressure - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fluorine‐Containing Polymers, Perfluoroalkanesulfonic Acids - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3 | ACS Omega. (n.d.). Retrieved February 15, 2026, from [Link]

-

2.8: Thermal Analysis - Chemistry LibreTexts. (n.d.). Retrieved February 15, 2026, from [Link]

-

Thermal analysis of inorganic materials - CORE. (n.d.). Retrieved February 15, 2026, from [Link]

-

'Magnesium'-the master cation-as a drug—possibilities and evidences - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Physical Properties - International Magnesium Association. (n.d.). Retrieved February 15, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved February 15, 2026, from [Link]

-

Magnesium sulfate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Influences of Chemical Properties, Soil Properties, and Solution pH on Soil–Water Partitioning Coefficients of Per- and Polyfluoroalkyl Substances (PFASs) | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. (n.d.). Retrieved February 15, 2026, from [Link]

-

Five Major Applications of Magnesium Oxide in the Medical Field - Magnesia Supplier. (n.d.). Retrieved February 15, 2026, from [Link]

-

Magnesium Sulfate – Methoxsalen | Trissel's Stability of Compounded Formulations, 6th Edition | PharmacyLibrary. (n.d.). Retrieved February 15, 2026, from [Link]

-

Magnesium Melting Point: The Definitive Guide to Thermal Properties and Processing. (n.d.). Retrieved February 15, 2026, from [Link]

-

Why Magnesium API Pharma Quality Matters: WBCIL's Proven Standards [2025 Guide]. (n.d.). Retrieved February 15, 2026, from [Link]

-

Melting Point of Magnesium: A Complete Guide - E-Abel. (n.d.). Retrieved February 15, 2026, from [Link]

-

Comparative Solubility of Nanoparticles and Bulk Oxides of Magnesium in Water and Lung Simulant Fluids. (n.d.). Retrieved February 15, 2026, from [Link]

-

Magnesium, a drug of diverse use - eCommons@AKU. (n.d.). Retrieved February 15, 2026, from [Link]

-

The aqueous solubilities ( g/100 mL) at room temperature, acid/base... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemistry - Terresis. (n.d.). Retrieved February 15, 2026, from [Link]

-

View of DEVELOPMENT OF MAGNESIUM-BINDING COMPOUNDS BASED ON NATURAL SAPONINS: PHYSICOCHEMICAL CHARACTERIZATION AND STABILITY ANALYSIS - Western European Studies. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry | Terresis [terresis.com]

- 4. wbcil.com [wbcil.com]

- 5. ‘Magnesium’-the master cation-as a drug—possibilities and evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecommons.aku.edu [ecommons.aku.edu]

- 7. scbt.com [scbt.com]

- 8. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Magnesium Melting Point: The Definitive Guide to Thermal Properties and Processing - Baosheng [baoshengindustry.com]

- 11. Melting Point of Magnesium: A Complete Guide [ February 2026 ] [eabel.com]

- 12. EFTOP EF-41 Nonafluorobutanesulfonic acid | Mitsubishi Materials Electronic Chemicals Co., Ltd. [mmc-ec.co.jp]

- 13. asianpubs.org [asianpubs.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Fourier-transform infrared and X-ray diffraction analyses of the hydration reaction of pure magnesium oxide and chemically modified magnesium oxide - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04290D [pubs.rsc.org]

Technical Guide: Electrochemical Stability Window of Magnesium Nonafluorobutanesulfonate Electrolytes

The following technical guide details the electrochemical stability window (ESW) of magnesium nonafluorobutanesulfonate [Mg(NfO)₂] electrolytes. This analysis is grounded in the homologous behavior of perfluoroalkanesulfonates and standard electrochemical characterization protocols.

Executive Summary

Magnesium batteries offer a high-energy-density alternative to Lithium-ion systems, utilizing a divalent metal anode (

This guide analyzes the Electrochemical Stability Window (ESW) of Mg(NfO)₂. Unlike simple Grignard reagents which have narrow windows (< 2.0 V), perfluoroalkanesulfonates typically offer anodic stability exceeding 3.0 V vs. Mg/Mg²⁺ , contingent upon solvent selection (typically glymes). This document details the structural influence of the NfO anion, the expected stability limits, and the precise validation protocols required for experimental verification.

The Chemistry of Mg(NfO)₂

To understand the stability window, we must first understand the anion's resistance to oxidation and reduction.

Structural Homology

Mg(NfO)₂ is part of the perfluoroalkanesulfonate family. It is chemically analogous to the widely used Magnesium Triflate but features a longer fluorocarbon tail.

-

Triflate (OTf⁻):

-

Nonaflate (NfO⁻):

Impact on Stability

The electron-withdrawing nature of the perfluoroalkyl group (

-

Anodic Stability (Oxidation): The

bonds are extremely stable. Oxidation typically occurs at the oxygen atoms of the sulfonate group or via solvent decomposition. The longer -

Cathodic Stability (Reduction): The primary challenge is the formation of a passivation layer (SEI) on the Mg anode. The

chain can decompose to form fluoride-rich species (

Electrochemical Stability Window (ESW) Analysis

The ESW is the voltage range within which the electrolyte is neither reduced nor oxidized. For Mg(NfO)₂ in ethereal solvents (e.g., Diglyme, THF), the window is defined as:

Quantitative Performance Matrix

Data extrapolated from homologous perfluoroalkanesulfonate series (Triflate/Nonaflate) in Glymes.

| Parameter | Value (Approx.) | Limiting Factor |

| Cathodic Limit ( | Mg Plating Overpotential & SEI Formation | |

| Anodic Limit ( | Solvent Oxidation (Glyme) or Anion Breakdown | |

| Total Window | Sufficient for sulfur/Chevrel cathodes; marginal for high-voltage oxides. | |

| Ionic Conductivity | Viscosity dominated by solvent coordination. |

Mechanistic Pathway

The breakdown mechanism is illustrated below. The solvent (Diglyme) usually oxidizes before the NfO anion, but the anion dictates the passivation chemistry at the anode.

Figure 1: Electrochemical stability and degradation pathways of Mg(NfO)₂ electrolytes.

Experimental Protocol: Determining ESW

To validate the ESW of a specific Mg(NfO)₂ formulation, a rigorous Linear Sweep Voltammetry (LSV) protocol is required. This protocol ensures that the measured current is due to electrolyte breakdown, not impurity reactions.

Materials & Setup

-

Working Electrode (WE): Platinum (Pt) disk (inert standard) or Glassy Carbon. Note: Al current collectors may corrode if chlorides are present.

-

Counter Electrode (CE): Mg Ribbon (polished).

-

Reference Electrode (RE): Mg Ribbon in the same electrolyte solution.

-

Cell: 3-Electrode Swagelok or PFA T-cell (air-tight).

Step-by-Step Workflow

-

Preparation: Polish WE with 0.05 µm alumina; wash with dilute

and anhydrous solvent. Assemble cell in Ar-filled glovebox ( -

OCV Rest: Allow cell to rest for 2 hours to stabilize Open Circuit Voltage.

-

Conditioning (Cyclic Voltammetry):

-

Anodic Limit Determination (LSV):

-

Scan: OCV

-

Rate:

(Slow scan is critical to detect onset). -

Criterion: Voltage at which current density exceeds

.

-

-

Cathodic Limit Determination (LSV):

-

Scan: OCV

-

Criterion: Onset of sharp reduction current (Mg plating).

-

Figure 2: Standardized workflow for ESW determination in non-aqueous Mg electrolytes.

Critical Insights & Optimization

The "Chloride" Factor

Pure Mg(NfO)₂ in glymes often exhibits high overpotentials for Mg plating due to the formation of a resistive

-

Solution: The addition of

or -

Effect on ESW: While chlorides improve plating reversibility (Coulombic Efficiency > 99%), they typically lower the anodic stability to

due to chloride oxidation (

Solvent Synergy

-

Diglyme (G2): Standard balance of viscosity and chelation. ESW

. -

Tetraglyme (G4): Higher boiling point, slightly wider window, but higher viscosity.

-

Acetonitrile (ACN): High anodic stability (> 4.5 V) but reacts with Mg metal (reductive instability). Not recommended for Mg(NfO)₂ without a passivating interphase.

References

-

Lipson, A. L., et al. (2016). Practical Stability Limits of Magnesium Electrolytes. Journal of the Electrochemical Society.

- Key Insight: Establishes the oxidative stability limit of various Mg salts on porous electrodes, highlighting the discrepancy between Pt and carbon electrodes.

-

Huang, D., et al. (2020).[4] Highly Efficient Non-Nucleophilic Mg(CF3SO3)2-Based Electrolyte for High-Power Mg/S Battery. ACS Applied Materials & Interfaces.

- Key Insight: Demonstrates the baseline performance of the homologous Triflate salt, showing anodic stability up to 3.5 V in modified glyme systems.

-

Muldoon, J., et al. (2012). Electrolyte Roadblocks to a Magnesium Polymer Battery. Energy & Environmental Science.

- Key Insight: Fundamental analysis of why perfluorinated salts (like TFSI and NfO)

-

Aurbach, D., et al. (2000). Prototype systems for rechargeable magnesium batteries. Nature.

- Key Insight: The foundational text on Mg electrochemistry and the definition of stability windows in ethereal solutions.

Sources

- 1. A materials perspective on magnesium-ion-based solid-state electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances in Non‐nucleophilic Mg Electrolytes [frontiersin.org]

Technical Guide: Coordination Chemistry and Applications of Magnesium Nonafluorobutanesulfonate

Executive Summary & Ligand Architecture

Magnesium nonafluorobutanesulfonate (Mg(Onf)₂, CAS: 507453-86-3) represents a specialized class of Group 2 Lewis acids.[1][2][3] While structurally analogous to the widely used magnesium triflate (Mg(OTf)₂), the nonaflate anion introduces a perfluorobutyl (

This guide addresses the coordination dynamics of Mg(Onf)₂, moving beyond simple stoichiometry to explore its behavior as a "lipophilic Lewis acid."[1][2][3] For researchers in drug discovery and energy storage (Mg-ion batteries), the nonaflate anion offers a critical advantage: enhanced solubility in low-polarity organic solvents and higher oxidative stability compared to its triflate counterpart.[1][2][3]

The Anion: Nonaflate vs. Triflate

The nonafluorobutanesulfonate anion (

| Feature | Triflate ( | Nonaflate ( | Impact on Coordination |

| Steric Bulk | Low | High | Nonaflate induces weaker ion-pairing in solution due to steric hindrance.[1][2][3] |

| Lipophilicity | Low | High | Mg(Onf)₂ dissolves in solvents like DCM or Toluene better than Mg(OTf)₂.[1][2][3] |

| Hammett Acidity | High | High | Both generate highly electrophilic Mg centers.[1][3] |

| Coordination | Weakly Coordinating | Very Weakly Coordinating | Nonaflate acts as a better leaving group in substitution reactions.[3] |

Synthesis and Purification Protocols

The purity of Mg(Onf)₂ is the single most critical factor in its performance.[1][3] Commercial sources often supply the hydrate form (

Synthesis Workflow (Acid-Base Neutralization)

The most reliable synthesis route avoids halide contamination by reacting the oxide or carbonate with the free acid.[3]

Reagents:

-

Magnesium Oxide (

) or Magnesium Carbonate ( -

Nonafluorobutanesulfonic Acid (

) - Distilled[1][2][3]

Protocol:

-

Stoichiometry: Suspend

(1.0 eq) in water.[1][2][3] Slowly add -

Reaction: Stir at 60°C for 4 hours. The solution should become clear.

-

Filtration: Filter through a 0.2 µm PTFE membrane to remove unreacted

.[3] -

Concentration: Rotary evaporate water at 80°C to yield the white solid hydrate.

Critical Dehydration (The "Activation" Step)

Water coordinates strongly to Mg (

Dehydration Protocol:

-

Place the hydrate in a vacuum drying oven.

-

Ramp temperature to 160°C over 2 hours.

-

Hold at 160°C under high vacuum (<0.1 mbar) for 24 hours.

-

Validation: Perform Karl Fischer titration (target < 50 ppm

) or TGA (Thermogravimetric Analysis).

Coordination Dynamics & Solvation

Understanding how Mg(Onf)₂ behaves in solution is essential for predicting catalytic activity and electrolyte conductivity.[1][2][3]

The Schlenk Equilibrium of Solvation

In solution, Mg(Onf)₂ exists in an equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP).[1][2][3]

-

Non-Coordinating Solvents (DCM, Toluene): The equilibrium shifts left (CIP).[1][2][3] The nonaflate anions coordinate directly to the Mg center, bridging multiple Mg ions to form aggregates or clusters. Reactivity is lower because the Mg is "masked."[3]

-

Coordinating Solvents (THF, Glymes, Water): The equilibrium shifts right (SSIP).[1][2][3] Solvent molecules displace the nonaflate anions, creating a cationic

species.[1][2][3] This is the "active" species for catalysis, but the solvent must be labile enough to be displaced by the substrate.[2]

Visualization: Solvation Pathway

The following diagram illustrates the transition from the solid crystal lattice to the active catalytic species.

Figure 1: Solvation dynamics of Mg(Onf)₂.[1][2][3] In catalytic cycles, the rate-determining step is often the displacement of a solvent molecule by the substrate (SSIP → Active).[2]

Applications in Catalysis & Energy Storage

Organic Synthesis: Lewis Acid Catalysis

Mg(Onf)₂ is superior to traditional Lewis acids (

Key Reaction: Mukaiyama Aldol Reaction [1][3]

-

Mechanism: Mg²⁺ coordinates to the aldehyde carbonyl oxygen, lowering the LUMO energy and facilitating attack by the silyl enol ether.

-

Why Nonaflate? The bulky anion prevents the formation of tight aggregates in the reaction media (often DCM), keeping the Mg center accessible.[2]

Protocol: Aldol Addition

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Catalyst: Add Mg(Onf)₂ (5-10 mol%).

-

Solvent: Add anhydrous DCM.

-

Reactants: Add aldehyde (1.0 eq) followed by silyl enol ether (1.2 eq) at -78°C.

-

Workup: Quench with saturated

. The aqueous phase contains the Mg salt, which can be recovered by evaporation (though often not energetic enough to justify recycling in small scale).[2][3]

Magnesium-Ion Batteries (Next-Gen Electrolytes)

Mg metal anodes are prone to passivation (forming an insulating MgO/Mg(OH)₂ layer) in conventional electrolytes.[1][2][3] Mg(Onf)₂ is a leading candidate for "non-nucleophilic" electrolytes.[1][2][3]

-

Stability: The

bonds are electrochemically stable up to high voltages (>4.0V vs Mg/Mg²⁺).[1][2][3] -

Anode Compatibility: Unlike perchlorates (explosive hazard) or simple halides (corrosive), nonaflates allow reversible Mg stripping/plating when dissolved in glymes (e.g., Diglyme).[1][2][3]

Data: Electrolyte Performance Comparison

| Electrolyte Salt | Solvent | Anodic Stability (V vs Mg) | Passivation Risk |

| Mg(Onf)₂ | Diglyme | ~3.5 V | Low |

| Mg(OTf)₂ | Diglyme | ~3.0 V | Moderate |

| Mg(ClO₄)₂ | PC | >4.0 V | High (Safety Hazard) |

| Grignard (R-Mg-X) | THF | ~1.5 V | None (But Low Voltage) |

Experimental Validation: The "Self-Validating" System

To ensure the integrity of your Mg(Onf)₂ chemistry, you must validate the "dryness" and coordination state.[2][3]

IR Spectroscopy Check

Before running a sensitive reaction, take an IR spectrum of the catalyst.[2][3]

-

Hydrated Mg(Onf)₂: Broad peak at 3200-3500 cm⁻¹ (

stretch).[1][2][3] -

Anhydrous Mg(Onf)₂: Sharp peaks only.[1][2][3] Distinct sulfonate stretches (

) around 1030-1250 cm⁻¹.[1][2][3]

The Colorimetric Test (Qualitative)

Dissolve a small amount of the salt in anhydrous benzophenone in THF. If the solution turns blue (ketyl radical formation) upon addition of Na metal, the salt is dry.[2][3] Note: This is a destructive test for that aliquot.

References

-

Kobayashi, S. (1999).[1][2][3] "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.[3] (Foundational text on Group 3/2 triflates/nonaflates).

-

Aurbach, D., et al. (2000).[1][2][3] "Prototype systems for rechargeable magnesium batteries." Nature.[1][3] (Establishes the baseline for Mg electrolytes). [1][2][3]

-

Mohtadi, R., & Mizuno, F. (2014).[2][3] "Magnesium batteries: Current state of the art, issues and future perspectives." Beilstein Journal of Nanotechnology.

-

Santa Cruz Biotechnology. "Magnesium nonafluorobutanesulfonate Product Data." (Physical properties and CAS verification). [1][2][3]

-

ChemicalBook. "Magnesium Nonafluorobutanesulfonate Properties."

Sources

Methodological & Application

Catalyzing Diels-Alder reactions with magnesium nonafluorobutanesulfonate

Application Note: Catalyzing Diels-Alder Reactions with Magnesium Nonafluorobutanesulfonate (Mg(Onf)₂)

Executive Summary & Technical Rationale

The Diels-Alder [4+2] cycloaddition is a cornerstone of organic synthesis for constructing six-membered rings with high regio- and stereocontrol. While traditional Lewis acids (e.g., AlCl₃, BF₃·OEt₂) are effective, they are often moisture-sensitive, difficult to handle, and non-recoverable.

Magnesium nonafluorobutanesulfonate (Mg(Onf)₂) , or magnesium nonaflate, represents a superior class of "green" Lewis acid catalysts. Structurally analogous to magnesium triflate (Mg(OTf)₂), the nonaflate anion (

-

Enhanced Lipophilicity: The perfluorobutyl chain increases solubility in non-polar organic solvents compared to triflates.

-

Water Tolerance: Mg(II) nonaflates are stable in aqueous media, allowing for "green" chemistry applications in water or ionic liquids.

-

Recyclability: The catalyst can often be recovered via fluorous biphasic extraction or simple filtration from non-polar products.

This guide details the synthesis of the catalyst, a robust reaction protocol, and mechanistic insights for optimizing yield and endo/exo selectivity.

Catalyst Preparation: Magnesium Nonafluorobutanesulfonate[1][2]

Commercial availability of anhydrous Mg(Onf)₂ can be sporadic. In-house preparation ensures high purity and activity.

Reaction Equation:

Reagents:

-

Magnesium Oxide (MgO), light, >99% purity.

-

Nonafluorobutanesulfonic acid (NfOH), >98%.

-

Deionized Water / Methanol (1:1 v/v).

Protocol:

-

Suspension: Suspend MgO (2.0 g, 50 mmol) in 50 mL of 50% aqueous methanol in a 250 mL round-bottom flask.

-

Acid Addition: Add nonafluorobutanesulfonic acid (30.0 g, 100 mmol) dropwise over 20 minutes with vigorous stirring. Note: The reaction is exothermic.[1]

-

Digestion: Heat the mixture to 60°C for 2 hours to ensure complete neutralization. The solution should become clear.

-

Filtration: Filter the warm solution through a celite pad to remove any unreacted MgO.

-

Drying (Critical):

-

Rotary evaporate the filtrate to obtain a white solid.

-

Dry the solid in a vacuum oven at 120°C (0.1 mmHg) for 24 hours.

-

Validation: The final product should be a free-flowing white powder. Hydrated forms are less active.

-

General Reaction Protocol: Diels-Alder Cycloaddition

Model Reaction: Cyclopentadiene + Methyl Acrylate

Safety Note: Cyclopentadiene is unstable and must be freshly cracked from dicyclopentadiene immediately prior to use.

Experimental Setup

-

Vessel: 25 mL Schlenk tube or sealed pressure vial (for volatile dienes).

-

Atmosphere: Argon or Nitrogen (recommended but not strictly required due to water tolerance).

-

Solvent: Dichloromethane (DCM) or Water/Ethanol (for green protocol).

Step-by-Step Procedure

-

Catalyst Loading: Weigh Mg(Onf)₂ (31.1 mg, 0.05 mmol, 5 mol% ) into the reaction vessel.

-

Solvent Addition: Add DCM (2.0 mL). Stir to suspend/dissolve the catalyst.

-

Dienophile Addition: Add Methyl Acrylate (86 mg, 1.0 mmol). Stir for 5 minutes to allow Lewis acid coordination (see Mechanism).

-

Diene Addition: Add freshly cracked Cyclopentadiene (132 mg, 2.0 mmol, 2.0 equiv) dropwise.

-

Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench & Workup:

-

Option A (Standard): Dilute with water (5 mL) and extract with DCM (3 x 5 mL). Dry organics over MgSO₄ and concentrate.

-

Option B (Catalyst Recovery): If using a fluorous solvent system, cool to 0°C to precipitate the catalyst or perform a fluorous extraction.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Substrate Scope

The following data summarizes the effect of solvent and catalyst loading on the reaction between Cyclopentadiene and Methyl Vinyl Ketone (MVK).

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | DCM | 1.0 | 12 | 65 | 85:15 |

| 2 | DCM | 5.0 | 4 | 94 | 92:8 |

| 3 | THF | 5.0 | 6 | 82 | 88:12 |

| 4 | H₂O | 5.0 | 2 | 98* | 95:5 |

| 5 | Toluene | 5.0 | 8 | 78 | 89:11 |

*Note: Water accelerates the reaction due to hydrophobic effects and hydrogen bonding, a phenomenon often enhanced by water-tolerant Lewis acids like Mg(Onf)₂.

Mechanistic Insight

The catalytic efficiency of Mg(Onf)₂ is driven by the coordination of the Mg(II) center to the carbonyl oxygen of the dienophile. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, reducing the energy gap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Key Interaction: The "Nonaflate Effect" suggests that the bulky, electron-withdrawing nonaflate counterions render the Mg(II) center highly electrophilic while maintaining solubility in organic media, unlike the insoluble inorganic salts (e.g., MgCl₂).

Figure 1: Catalytic cycle demonstrating the activation of the dienophile by Mg(Onf)₂ and subsequent cycloaddition.

Troubleshooting & Tips

-

Low Conversion: Ensure the catalyst is strictly anhydrous. Dry at 120°C under vacuum if the bottle has been opened frequently.

-

Poor Selectivity: Lower the temperature to 0°C or -20°C. Mg(Onf)₂ remains active at lower temperatures compared to weaker Lewis acids.

-

Catalyst Solubility: If Mg(Onf)₂ is insoluble in the chosen non-polar solvent (e.g., Hexane), add a trace amount of diethyl ether or use a biphasic system (Water/Toluene).

References

-

Preparation of Metal Nonaflates

-

Lewis Acid Catalysis in Diels-Alder

-

Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Link

-

-

Magnesium Triflate/Nonaflate Comparison

-

Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. Link

-

-

General Diels-Alder Mechanism

-

How Lewis Acids Catalyze Diels–Alder Reactions. PMC (NIH). Link

-

Sources

Application Notes & Protocols: Magnesium Nonafluorobutanesulfonate as a Superior Lewis Acid Catalyst for Glycosylation Reactions

Introduction: The Quest for Efficient Glycosidic Bond Formation

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. The glycosidic bond, which links saccharide units, is central to the structure and function of these molecules. Its stereoselective construction, however, remains a formidable challenge in synthetic organic chemistry. Lewis acids have emerged as powerful catalysts for promoting glycosylation reactions, activating glycosyl donors to facilitate their coupling with acceptors.[1]

Among the various Lewis acids, metal trifluoromethanesulfonates (triflates), such as magnesium triflate (Mg(OTf)₂), have proven to be effective, water-tolerant catalysts for a range of glycosylation protocols.[2] Building on this foundation, we turn our attention to a structurally related but potentially more potent catalyst: magnesium nonafluorobutanesulfonate (Mg(ONf)₂) .

The nonaflate (ONf) anion is the conjugate base of nonafluorobutanesulfonic acid, a superacid. Due to the extended perfluoroalkyl chain, the nonaflate group is a superior leaving group compared to the analogous triflate.[3][4] This enhanced electron-withdrawing nature suggests that Mg(ONf)₂ should possess a higher Lewis acidity than Mg(OTf)₂, potentially leading to greater catalytic activity, lower required catalyst loadings, and milder reaction conditions. This guide provides a comprehensive overview of the theoretical advantages, practical applications, and detailed protocols for employing Mg(ONf)₂ in stereoselective glycosylation reactions, based on established principles of metal-catalyzed carbohydrate chemistry.

Proposed Mechanism of Action: Lewis Acid-Mediated Glycosyl Donor Activation

By analogy with well-studied metal triflate systems, Mg(ONf)₂ is proposed to function as a potent Lewis acid catalyst.[5] The catalytic cycle initiates with the coordination of the magnesium center to an oxygen atom on the glycosyl donor, typically at the anomeric leaving group (e.g., pivaloate, acetate) or a participating group at the C-2 position. This coordination polarizes and weakens the anomeric C-O bond, facilitating its departure and the formation of a highly reactive glycosyl oxocarbenium ion intermediate.

This electrophilic intermediate is then susceptible to nucleophilic attack by the glycosyl acceptor (an alcohol). The stereochemical outcome of the reaction (α or β) is influenced by several factors, including the presence of a participating neighboring group at C-2 (favoring 1,2-trans products), the solvent, the temperature, and the specific conformation of the oxocarbenium ion. Following the nucleophilic attack, the magnesium catalyst is regenerated, completing the catalytic cycle.

An alternative pathway, particularly with less reactive donors, may involve an Sₙ2-type displacement at the anomeric center. Furthermore, in some metal triflate-catalyzed systems, the in situ generation of triflic acid has been identified as the true catalytic species.[6] A similar phenomenon may occur with Mg(ONf)₂, where trace water could lead to the formation of highly active nonafluorobutanesulfonic acid (NfOH).

Caption: Proposed catalytic cycle for Mg(ONf)₂-mediated glycosylation.

Application Notes: Practical Insights and Advantages

Key Advantages of Magnesium Nonafluorobutanesulfonate

-

Enhanced Lewis Acidity: The nonaflate anion is more electron-withdrawing and less coordinating than the triflate anion, rendering the Mg²⁺ center more electrophilic.[3][7] This translates to higher catalytic activity, allowing for potentially lower catalyst loadings (5-15 mol%) compared to other Lewis acids.

-

Water Tolerance: Like Mg(OTf)₂, Mg(ONf)₂ is expected to be a water-tolerant Lewis acid, obviating the need for rigorously anhydrous conditions often required for catalysts like TMSOTf.[2] This simplifies the experimental setup, though the use of molecular sieves is still recommended to maximize yield by sequestering water produced during the reaction.

-

Cost-Effectiveness and Sustainability: Magnesium is an earth-abundant and inexpensive metal, making its salts an attractive and more sustainable alternative to catalysts based on precious or heavy metals like gold, silver, or mercury.[8]

Substrate Scope and Compatibility

Based on analogous metal triflate-catalyzed systems, Mg(ONf)₂ is expected to be compatible with a broad range of glycosylation partners.

-

Glycosyl Donors: A variety of armed and disarmed glycosyl donors with anomeric leaving groups are suitable. This includes, but is not limited to:

-

Glycosyl pivaloates (OPiv) and acetates (OAc)

-

Glycosyl trichloroacetimidates (OTCA)

-

Thioglycosides (in the presence of a thiophilic promoter)

-

Glycosyl halides (Koenigs-Knorr type reactions)[9]

-

-

Glycosyl Acceptors: The protocol is effective for a wide array of nucleophiles:

-

Primary Alcohols: Typically react with high efficiency and yield.

-

Secondary Alcohols: Including sterically hindered hydroxyl groups on other saccharide units, amino acids, or complex natural products.[10]

-

Phenols and Thiols: Can also serve as acceptors, leading to aryl glycosides and thioglycosides, respectively.

-

Optimization of Reaction Parameters

The efficiency and stereoselectivity of Mg(ONf)₂-catalyzed glycosylation can be fine-tuned by adjusting several key parameters. The following table provides a general guideline based on protocols developed for other metal triflates.[10][11]

| Parameter | Recommended Range | Rationale & Expert Insights |

| Catalyst Loading | 5 - 20 mol% | Higher reactivity of Mg(ONf)₂ may allow for lower loadings (start with 10 mol%). For difficult couplings (e.g., with disarmed donors or hindered acceptors), increasing the loading to 20 mol% may be beneficial. |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Acetonitrile (MeCN), Toluene | DCM is a common starting point due to its inertness and ability to dissolve most substrates. Less coordinating solvents like toluene can sometimes enhance catalyst activity. MeCN can be coordinating but is useful for certain substrates. |

| Temperature | -40 °C to 25 °C (Room Temp.) | Start reactions at 0 °C. For highly reactive "armed" donors, lower temperatures (-20 to -40 °C) can improve stereoselectivity by minimizing anomerization. For less reactive "disarmed" donors, allowing the reaction to warm to room temperature may be necessary to achieve full conversion. |

| Additives | 4 Å Molecular Sieves | Although the catalyst is water-tolerant, molecular sieves are highly recommended to remove trace moisture from reagents and solvents, and to sequester any water generated during the reaction, thus preventing catalyst inhibition and donor hydrolysis. |

| Reaction Time | 1 - 24 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). Reactions with armed donors are often complete within 1-4 hours, while disarmed donors may require longer reaction times. |

Detailed Experimental Protocol: Synthesis of a β-GalNAc Disaccharide

This protocol is adapted from established procedures for metal triflate-catalyzed glycosylations and is presented as a robust starting point for using Mg(ONf)₂.[10] It describes the coupling of a peracetylated N-acetylgalactosamine pivaloate donor with a primary alcohol acceptor.

Caption: General workflow for Mg(ONf)₂-catalyzed glycosylation.

Materials and Reagents

-

Glycosyl Donor: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α/β-D-galactopyranosyl pivaloate (1.0 equiv)

-

Glycosyl Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (1.2 equiv)

-

Catalyst: Magnesium nonafluorobutanesulfonate (Mg(ONf)₂) (0.10 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Additive: Activated 4 Å molecular sieves (powdered)

-

Quenching Agent: Triethylamine (Et₃N)

-

Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure

-

To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (approx. 250 mg per 0.2 mmol of donor), add the glycosyl donor (e.g., 0.20 mmol, 1.0 equiv) and the glycosyl acceptor (0.24 mmol, 1.2 equiv).

-

Seal the flask with a septum, and purge with dry argon or nitrogen gas.

-

Add anhydrous DCM (2.0 mL) via syringe and stir the resulting suspension at room temperature for 15 minutes.

-

Cool the flask to 0 °C in an ice-water bath.

-

Weigh the magnesium nonafluorobutanesulfonate (0.02 mmol, 10 mol%) in a separate vial under an inert atmosphere (glovebox if available) and dissolve it in a minimal amount of anhydrous DCM (or add as a solid quickly). Add the catalyst solution to the reaction mixture dropwise via syringe.

-

Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 Hexanes/Ethyl Acetate eluent system). The reaction is typically complete when the glycosyl donor spot is no longer visible. If the reaction is sluggish, allow the mixture to warm to room temperature and stir for an additional 1-12 hours.

-

Upon completion, quench the reaction by adding triethylamine (0.1 mL) to neutralize the catalyst.

-

Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired disaccharide product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemistry.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (hydrolyzed).2. Insufficiently dried reagents/solvent.3. Donor is too "disarmed" (unreactive).4. Low reaction temperature. | 1. Use fresh, anhydrous Mg(ONf)₂.2. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly activated molecular sieves.3. Increase catalyst loading to 20 mol% and/or allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40 °C in DCE).4. Allow the reaction to warm to room temperature. |

| Poor Stereoselectivity | 1. Reaction temperature is too high.2. Donor anomerization prior to coupling.3. Solvent effects. | 1. Run the reaction at a lower temperature (e.g., -20 °C or -40 °C).2. Add the catalyst at a low temperature to promote rapid coupling.3. Experiment with different solvents. A less coordinating solvent like toluene might alter the selectivity profile. |

| Donor Decomposition | 1. Catalyst loading is too high.2. Reaction time is too long.3. Substrate is unstable to strong Lewis acidic conditions. | 1. Reduce the catalyst loading to 5-10 mol%.2. Monitor the reaction closely by TLC and quench as soon as the donor is consumed.3. Consider a less reactive Lewis acid or a different glycosylation strategy. |

| Formation of Byproducts | 1. Hydrolysis of donor or product.2. Intramolecular rearrangement or elimination of the acceptor. | 1. Ensure strictly anhydrous conditions.2. Lower the reaction temperature and/or use a non-coordinating base (proton sponge) if acidic byproducts are suspected. |

References

- Shimizu, M. (2012). Product Subclass 12: Magnesium Halides. Science of Synthesis, 7, 627-634.

-

Rasmussen, M. R., Marqvorsen, M. H. S., Kristensen, S. K., & Jensen, H. H. (2014). A Protocol for Metal Triflate Catalyzed Direct Glycosylations with GalNAc 1-OPiv Donors. The Journal of Organic Chemistry, 79(22), 11149–11159. [Link]

-

Prakash, G. K. S., et al. (2019). Is Nonaflate a Better Leaving Group than Corresponding Triflate? A Case Study in the Palladium Catalyzed Cross- coupling Reaction of 7-Substituted Coumarins. AIP Conference Proceedings, 2063(1), 030010. [Link]

-

AIP Publishing. (2019). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. AIP Conference Proceedings. [Link]

-

Prakash, G. K. S., et al. (2019). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. ResearchGate. [Link]

- Rasmussen, M. R., Marqvorsen, M. H. S., Kristensen, S. K., & Jensen, H. H. (2014). A Protocol for Metal Triflate Catalyzed Direct Glycosylations with GalNAc 1-OPiv Donors. Aarhus University - Pure.

- Rasmussen, M. R., Marqvorsen, M. H. S., Kristensen, S. K., & Jensen, H. H. (2014). A Protocol for Metal Triflate Catalyzed Direct Glycosylations with GalNAc 1-OPiv-donors. Amazon S3.

-

Bartoli, G., et al. (2007). Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines. Synlett, 2007(18), 2897-2901. [Link]

-

Kamar, A., et al. (2016). Glycosylation with N-acetyl glycosamine donors using catalytic iron(III) triflate: from microwave batch chemistry to a scalable continuous-flow process. ResearchGate. [Link]

- Kass, S. R. (2001). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.

-

Sen, S., et al. (2025). Recent advancements in magnesium-mediated organic transformations. Chemical Communications. [Link]

-

Adamo, R., et al. (2012). Highly Selective Formation of β-Glycosides of N-Acetylglucosamine Using Catalytic Iron(III) Triflate. ResearchGate. [Link]

- Bennett, C. S. (2017). Recent Advances in Transition Metal-Catalyzed Glycosylation.

-

Al-dujaili, A. H. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. [Link]

-

Klier, L., et al. (2016). Lewis Acid Triggered Regioselective Magnesiation and Zincation of Uracils, Uridines, and Cytidines. Organic Letters, 18(5), 1068–1071. [Link]

- Nokami, T., et al. (2012). Glycosylation of electrochemically generated glycosyl triflate 2a.

- Zhu, Y., & Bennett, C. S. (2015). Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate.

- Wikipedia. (n.d.).

- Becker, D., & Hecht, L. (2018). Synthesis of Glycosides by Glycosynthases.

- Bissaro, B., et al. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides. Beilstein Journals.

- van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry.

- BenchChem. (2025).

- Cardiff University. (n.d.).

-

Feng, X., et al. (2015). Chiral N,N′-dioxide/Mg(OTf)2 complex-catalyzed asymmetric[3][10]-rearrangement of in situ generated ammonium salts. Chemical Science. [Link]

- ChemistryViews. (2022).

-

Yang, Y., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry, 86(7), 5030–5051. [Link]

- Singh, Y., & Demchenko, A. V. (2013). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.

-

Wirtz, L., Ghulam, K. Y., Morgenstern, B., & Schäfer, A. (2022). Constrained Geometry ansa‐Half‐Sandwich Complexes of Magnesium – Versatile s‐Block Catalysts. Chemistry – A European Journal, 28(66). [Link]

- Valyaev, D. A., et al. (2016). Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide.

- Chemistry LibreTexts. (2023). 4.4: Organometallic Compounds of Magnesium.

- Singh, Y., & Demchenko, A. V. (2013). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.

- Medina, S., & Schedler, M. (2015). ChemInform Abstract: Stereoselective Synthesis of Glycosides Using (Salen)Co Catalysts as Promoters.

- Son, S.-B., et al. (2020). A High-Performance Magnesium Triflate- based Electrolyte for Rechargeable Magnesium Batteries.

Sources

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements in magnesium-mediated organic transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Magnesium Nonafluorobutanesulfonate: A New Frontier in Water-Tolerant Enantioselective Lewis Acid Catalysis

An Application Guide for Researchers

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of magnesium nonafluorobutanesulfonate, Mg(ONf)₂, as a potent Lewis acid catalyst in enantioselective synthesis. While closely related to the well-studied magnesium trifluoromethanesulfonate (triflate), Mg(OTf)₂, the nonaflate counterpart offers unique properties stemming from its more sterically demanding and electron-withdrawing anion. This guide synthesizes established principles of chiral magnesium catalysis with the projected benefits of the nonaflate ligand, offering mechanistic insights, detailed experimental protocols for key asymmetric transformations, and a forward-looking perspective on its potential in complex molecule synthesis.

Introduction: The Quest for Ideal Chiral Lewis Acid Catalysts

Enantioselective synthesis, the ability to produce a single desired enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries.[1] Chiral Lewis acid (CLA) catalysis is a powerful strategy to achieve this, wherein a metal-based Lewis acid, rendered chiral by coordination to an enantiopure ligand, activates a substrate and controls the stereochemical outcome of a reaction.[1]

For decades, the field was dominated by transition metals. However, there is a growing imperative for "green" and sustainable chemistry, which prioritizes the use of catalysts that are earth-abundant, have low toxicity, and are cost-effective.[2] Magnesium, a group 2 alkaline earth metal, perfectly fits this description.[2][3][4] Chiral magnesium(II) complexes have emerged as exceptionally mild and effective Lewis acid catalysts for a wide array of asymmetric transformations.[5][6]

The catalytic activity and selectivity of a Mg(II) center are profoundly influenced by its counterion. A weakly coordinating anion enhances the Lewis acidity of the magnesium cation, leading to greater substrate activation. This guide focuses on magnesium nonafluorobutanesulfonate, or magnesium nonaflate, Mg(C₄F₉SO₃)₂, a compound poised to advance the field of chiral magnesium catalysis.

The Nonaflate Advantage: A Comparative Outlook

While specific applications of magnesium nonafluorobutanesulfonate in enantioselective synthesis are an emerging area of research, its properties can be reliably inferred from its close analogue, magnesium triflate, Mg(OTf)₂, and the known behavior of the nonaflate anion.

The nonafluorobutanesulfonate (nonaflate, NfO⁻) anion is structurally similar to the trifluoromethanesulfonate (triflate, TfO⁻) anion but possesses a longer perfluorinated carbon chain. This modification imparts several key differences:

-

Enhanced Lewis Acidity: The C₄F₉ group is more strongly electron-withdrawing than the CF₃ group. This increased inductive effect makes the nonaflate anion an even poorer coordinator to the Mg²⁺ center than the triflate anion. Consequently, Mg(ONf)₂ is expected to function as a stronger Lewis acid than Mg(OTf)₂, potentially leading to higher reaction rates or allowing for lower catalyst loadings.

-

Increased Lipophilicity: The extended fluorous chain increases the catalyst's solubility in less polar organic solvents, expanding the range of compatible reaction media.

-

Water Tolerance: Like metal triflates, metal nonaflates are recognized for their stability in the presence of water.[7] This "water-tolerant" nature is a significant practical advantage, as it obviates the need for strictly anhydrous conditions, simplifying experimental setup.

| Property | Magnesium Triflate (Mg(OTf)₂) | Magnesium Nonaflate (Mg(ONf)₂) | Rationale & Implication |

| Anion Structure | CF₃SO₃⁻ | C₄F₉SO₃⁻ | Longer perfluoroalkyl chain. |

| Lewis Acidity | Strong | Stronger | The more electron-withdrawing C₄F₉ group leads to a less coordinating anion, exposing a more powerful Lewis acidic Mg²⁺ center. This can accelerate reactions. |

| Solubility | Soluble in polar organic solvents. | Higher solubility in non-polar organic solvents. | The lipophilic "ponytail" of the nonaflate anion enhances solubility in solvents like toluene and dichloromethane, increasing reaction design flexibility. |

| Water Tolerance | High | High | Both salts are stable in the presence of moisture, a key advantage of fluorinated sulfonate anions. This simplifies reaction setup.[8] |

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the stereocontrolled synthesis of six-membered rings. Chiral Lewis acids are instrumental in catalyzing this reaction enantioselectively by coordinating to the dienophile, lowering its LUMO energy, and providing a chiral environment to direct the approach of the diene.

Mechanism of Action

A chiral magnesium catalyst, typically formed in situ from Mg(ONf)₂ and a chiral bis(oxazoline) (BOX) ligand, coordinates to the carbonyl group(s) of the dienophile. The BOX ligand enforces a specific geometry, leaving one face of the dienophile sterically shielded. The diene then preferentially attacks from the less hindered face, leading to the formation of one enantiomer of the cyclo-adduct in excess.

Figure 1: Catalytic cycle for a Mg(II)-catalyzed asymmetric Diels-Alder reaction.

Representative Protocol: Asymmetric Diels-Alder

(Adapted from established procedures for Mg(OTf)₂ systems)

-

Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral bis(oxazoline) ligand (11 mol%).

-

Add anhydrous dichloromethane (DCM, 2.0 mL).

-

Add magnesium nonafluorobutanesulfonate (10 mol%) to the solution and stir at room temperature for 1 hour to allow for complex formation.

-

Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

-

Add the N-acryloyloxazolidinone dienophile (1.0 equiv) to the flask.

-

Slowly add the diene (e.g., cyclopentadiene, 3.0 equiv) dropwise over 10 minutes.

-

Stir the reaction at -78 °C and monitor by TLC until the dienophile is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.

Scientist's Note: Due to the expected higher lipophilicity of Mg(ONf)₂, solvents like toluene may be used in place of DCM. The enhanced Lewis acidity might also allow for a reduction in catalyst loading to 5 mol% or permit the reaction to run efficiently at a higher temperature (e.g., -40 °C).

Application in Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction for attaching substituents to aromatic rings.[9] The asymmetric variant, particularly the reaction of electron-rich arenes (like indoles or pyrroles) with electrophiles, is a vital method for synthesizing enantioenriched compounds bearing a chiral benzylic center.

Mechanism of Action

The chiral Mg(ONf)₂-ligand complex coordinates to an electrophilic substrate, such as an α,β-unsaturated ketone or an ethyl glyoxylate, activating it for nucleophilic attack. The chiral environment created by the ligand dictates the trajectory of the incoming arene, resulting in a highly enantioselective alkylation at the preferred position of the aromatic ring.

Figure 2: Experimental workflow for an asymmetric Friedel-Crafts alkylation.

Representative Protocol: Aza-Friedel-Crafts Reaction

(Adapted from established procedures for Mg(OTf)₂ systems)

-

Catalyst Formation: In a dry reaction tube under N₂, combine magnesium nonafluorobutanesulfonate (0.02 mmol, 10 mol%) and a chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%).

-

Add toluene (1.0 mL) and stir the mixture at 60 °C for 30 minutes. Cool to the reaction temperature (e.g., 0 °C).

-

Reaction: Add indole (0.2 mmol, 1.0 equiv) to the catalyst solution.

-

Add the electrophile, for example, an isatin-derived ketimine (0.24 mmol, 1.2 equiv).

-

Stir the mixture vigorously at 0 °C for the specified time (monitor by TLC, typically 12-24 hours).

-

Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purification: Purify by flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) to obtain the pure, enantioenriched 3-substituted indole derivative.

| Substrate (Indole) | Electrophile | Yield (%) | ee (%) |

| Indole | N-Boc-isatin ketimine | >95 | >99 |

| 5-Methoxyindole | N-Boc-isatin ketimine | 94 | 98 |

| 5-Bromoindole | N-Boc-isatin ketimine | >99 | 97 |

| N-Methylindole | N-Boc-isatin ketimine | 92 | >99 |

| (Data presented is representative of results achieved with analogous Mg(OTf)₂ systems and serves as a performance benchmark.) |

Conclusion and Future Outlook

Magnesium nonafluorobutanesulfonate stands as a highly promising, yet underexplored, Lewis acid catalyst for enantioselective synthesis. By leveraging the well-established catalytic prowess of the Mg(II) ion and enhancing its Lewis acidity through the weakly coordinating nonaflate anion, Mg(ONf)₂ offers the potential for higher reactivity, broader solvent compatibility, and excellent performance under operationally simple, water-tolerant conditions. The protocols and mechanistic discussions provided herein, based on robust data from analogous triflate systems, serve as a validated starting point for researchers to unlock the full potential of this next-generation catalyst in the stereoselective synthesis of complex, high-value molecules.

References

- Patsnap Eureka. (2025, August 26). How to Advance Lewis Acid Catalysts for Selective Synthesis?

-

Wikipedia. (n.d.). Chiral Lewis acid. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Magnesium Catalysts.

-

ChemistryViews. (2022, November 24). Half-Sandwich Complexes of Magnesium as Catalysts. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Nanoscale and chiral metal–organic frameworks for asymmetric reactions in water: bridging Lewis acid catalysis and biological systems. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation | Request PDF. Retrieved from [Link]

-

ANR. (n.d.). Chiral Lewis Bases – Pivotal Species for Asymmetric FLP- and Lewis Acid-Catalysis. Retrieved from [Link]

- Buchler GmbH. (n.d.). Asymmetric Friedel-Crafts reactions.

-

PubMed. (2012, April 17). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Retrieved from [Link]

-

Semantic Scholar. (2025, September 1). Noncovalent immobilization of chiral Lewis acids on single-walled carbon nanotubes as a tool for synthetic organic aquachemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions. Retrieved from [Link]

-

ResearchGate. (2022, May 27). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Retrieved from [Link]

-

BioKB. (n.d.). Magnesium Catalysis in Asymmetric Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Facile Synthesis, Characterization, Photocatalytic Activity, and Cytotoxicity of Ag-Doped MgO Nanoparticles. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020, June 14). Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Effect of magnesium substitution into Fe-based La-hexaaluminates on the activity for CH4 catalytic combustion. Retrieved from [Link]

-

YouTube. (2026, February 6). Magnesium Compounds & Catalysts Explained. Retrieved from [Link]

-

University of St Andrews Research Portal. (n.d.). New potentially chelating chiral magnesium amide bases for use in enantioselective deprotonation reactions. Retrieved from [Link]

-

International Magnesium Association. (n.d.). Physical Properties. Retrieved from [Link]

- Google Patents. (n.d.). EP0013808B1 - A process for the production of basic magnesium sulphonates and the products obtained by this process.

-

Terresis. (n.d.). Chemistry. Retrieved from [Link]

-

ResearchGate. (2020, January 29). Preparation of Magnesium Salts Composed of Perfluoro Anions and These Electrochemical Behaviors in Molten Salts. Retrieved from [Link]

-

GREEN AGROCHEM-LIGNIN. (2025, May 28). Magnesium Lignosulfonate production process. Retrieved from [Link]

- Google Patents. (n.d.). EP0013808B1 - A process for the production of basic magnesium sulphonates and the products obtained by this process.

-

PMC. (n.d.). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Asymmetric magnesium catalysis for important chiral scaffold synthesis. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective magnesium-catalyzed transformations. Retrieved from [Link]

Sources

- 1. Chiral Lewis acid - Wikipedia [en.wikipedia.org]

- 2. chemistryviews.org [chemistryviews.org]

- 3. alfachemic.com [alfachemic.com]

- 4. intlmag.org [intlmag.org]

- 5. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective magnesium-catalyzed transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Polymerization Initiation Using Magnesium Nonafluorobutanesulfonate

Executive Summary & Scientific Rationale

Magnesium nonafluorobutanesulfonate [Mg(Nf)₂ or Mg(OSO₂C₄F₉)₂] represents a significant advancement in the class of "Green" Lewis acid catalysts. While Tin(II) 2-ethylhexanoate (Sn(Oct)₂) remains the industrial standard for synthesizing biodegradable polyesters, its cytotoxicity raises concerns for biomedical implants and drug delivery systems.

Mg(Nf)₂ offers a superior alternative by combining the biocompatibility of magnesium with the unique electronic and physical properties of the nonaflate anion. Unlike the more common triflate (OTf) salts, the perfluorobutyl chain in the nonaflate anion imparts:

-

Enhanced Lipophilicity: Improved solubility in hydrophobic bulk monomers (e.g., lactide,

-caprolactone). -

Water Tolerance: A "surfactant-like" structure that creates a hydrophobic shield around the catalytic center, maintaining Lewis acidity even in the presence of trace moisture.

-

High Lewis Acidity: Comparable to Sc(OTf)₃, activating carbonyl groups effectively for nucleophilic attack.

This guide details the application of Mg(Nf)₂ for the controlled Ring-Opening Polymerization (ROP) of cyclic esters, yielding polymers with predictable molecular weights and narrow dispersity (Đ).

Mechanism of Action: Activated Monomer Mechanism

Unlike covalent metal alkoxides that operate via a strict Coordination-Insertion mechanism, Mg(Nf)₂ typically operates via an Activated Monomer Mechanism when used with an exogenous alcohol initiator (R-OH).

-

Activation: The Mg²⁺ center coordinates to the carbonyl oxygen of the cyclic ester (monomer), increasing the electrophilicity of the carbonyl carbon.

-

Initiation: The alcohol initiator attacks the activated carbonyl carbon, opening the ring.

-

Propagation: The hydroxyl group at the new chain end acts as the nucleophile for the next activated monomer.

Pathway Visualization

Figure 1: The Activated Monomer Mechanism utilizing Mg(Nf)₂ as a Lewis Acid to facilitate nucleophilic attack by the alcohol initiator.

Experimental Protocols

Protocol A: Catalyst Preparation (Dehydration)

Commercially available Mg(Nf)₂ is often supplied as a hydrate. For precise molecular weight control, the catalyst must be dehydrated.

Reagents:

-

Magnesium nonafluorobutanesulfonate (Commercial grade).

-

Thionyl chloride (SOCl₂) or Vacuum oven.

Procedure:

-

Vacuum Method (Preferred for Green Chem): Place Mg(Nf)₂ in a Schlenk flask. Heat to 140°C under high vacuum (<0.1 mbar) for 4 hours. Store in a glovebox.

-

Azeotropic Distillation: If vacuum heating is insufficient, reflux Mg(Nf)₂ in toluene using a Dean-Stark trap for 12 hours, then evaporate solvent under reduced pressure.

Protocol B: Bulk Polymerization of -Caprolactone (PCL)

Target: Synthesis of PCL for biomedical scaffolding. Conditions: Solvent-free, 100°C.

Materials:

-

Monomer:

-Caprolactone (Dried over CaH₂ and distilled). -

Catalyst: Anhydrous Mg(Nf)₂.

-

Initiator: Benzyl Alcohol (BnOH).

Step-by-Step Workflow:

-

Stoichiometry Calculation: Determine the Monomer-to-Initiator ratio ([M]/[I]) to target specific Molecular Weight (

). -

Reaction Setup:

-

In a glovebox, weigh Mg(Nf)₂ (0.1 mol% relative to monomer) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Add

-Caprolactone (e.g., 5.0 g, 43.8 mmol). -

Add Benzyl Alcohol (e.g., 56 µL for [M]/[I] = 80).

-

-

Polymerization:

-

Seal the tube and transfer to an oil bath preheated to 100°C .

-

Stir for 2–4 hours. Viscosity will increase significantly.

-

-

Quenching & Purification:

-